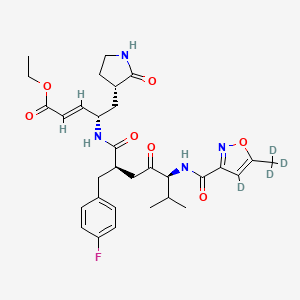
Rupintrivir-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rupintrivir-d4 is a deuterated analog of Rupintrivir, a peptidomimetic antiviral drug. Rupintrivir acts as a 3C and 3CL protease inhibitor and was initially developed for the treatment of rhinoviruses. It has also been investigated for its potential to treat other viral diseases, including those caused by picornaviruses, norovirus, and coronaviruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rupintrivir involves multiple steps, starting with the use of three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine. The key fragment, ketomethylene dipeptide isostere, is constructed using the valine derivative and phenylpropionic acid derivative. This is followed by coupling with a lactam derivative and an isoxazole acid chloride to yield Rupintrivir .
Industrial Production Methods
Industrial production methods for Rupintrivir-d4 would likely follow similar synthetic routes as Rupintrivir, with the incorporation of deuterium at specific positions to enhance its metabolic stability and pharmacokinetic properties. The exact industrial methods may vary based on the scale of production and specific requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Rupintrivir-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Applications De Recherche Scientifique
Rupintrivir-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protease inhibition and enzyme kinetics.
Biology: Investigated for its antiviral properties against various viruses, including rhinoviruses and coronaviruses.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Rupintrivir-d4 exerts its effects by inhibiting the 3C protease (3CP) enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents rhinovirus replication in cells of the respiratory tract, thereby stopping the development of cold symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lopinavir: Another protease inhibitor used in the treatment of viral infections.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Remdesivir: A nucleoside analog that targets virus replication.
Uniqueness
Rupintrivir-d4 is unique due to its specific inhibition of the 3C protease enzyme, making it particularly effective against rhinoviruses and other viruses that encode 3C or 3C-like protease. Its deuterated form enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in antiviral research .
Propriétés
Formule moléculaire |
C31H39FN4O7 |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
ethyl (E,4S)-4-[[(2R,5S)-5-[[4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1/i4D3,14D |
Clé InChI |
CAYJBRBGZBCZKO-FMUMRBLNSA-N |
SMILES isomérique |
[2H]C1=C(ON=C1C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC)C([2H])([2H])[2H] |
SMILES canonique |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


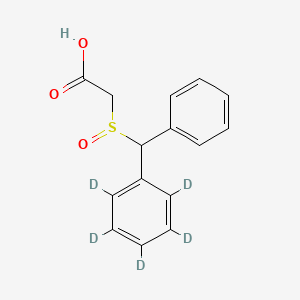
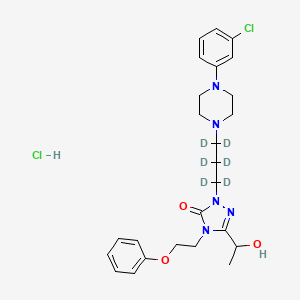
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
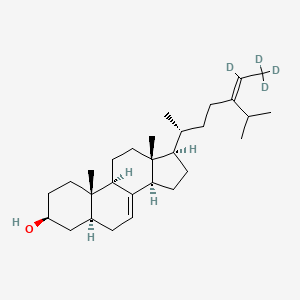
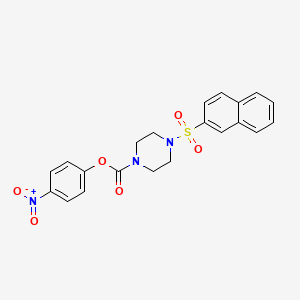
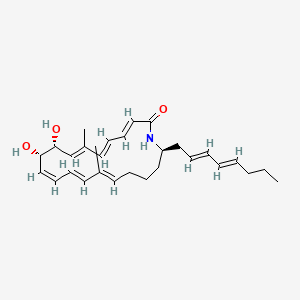
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
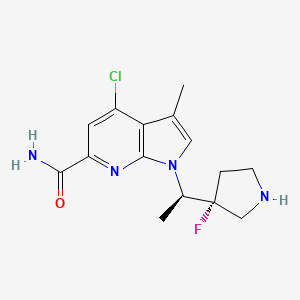
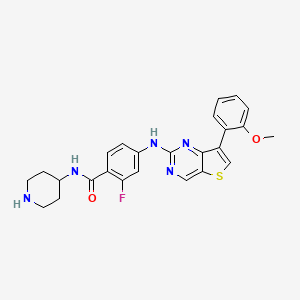
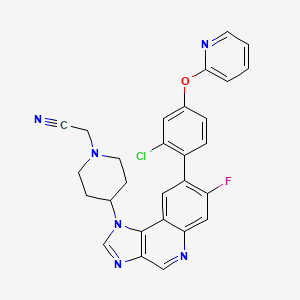


![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
